molecular formula C10H13N3O3 B8628632 4-Methoxy-5-nitro-2-(pyrrolidin-1-yl)pyridine CAS No. 1045335-34-9

4-Methoxy-5-nitro-2-(pyrrolidin-1-yl)pyridine

Cat. No. B8628632
M. Wt: 223.23 g/mol
InChI Key: ULVCAXFWQYDJCA-UHFFFAOYSA-N
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Patent
US08716273B2

Procedure details

The method described in Stage 12.2 is followed, starting from 1.5 g (6.72 mmol) of 4-methoxy-5-nitro-2-(pyrrolidin-1-yl)-pyridine, obtained in Stage 6.1, and 0.15 g of palladium on charcoal at 10%. We thus obtain 1.25 g of the expected product.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][N:6]=[C:5]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:4]=1>[Pd]>[NH2:9][C:8]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC1=CC(=NC=C1[N+](=O)[O-])N1CCCC1
Step Two
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=NC1)N1CCCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.